molecular formula C11H15NO4S B1200578 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid CAS No. 313252-46-9

2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid

Cat. No. B1200578
CAS RN: 313252-46-9
M. Wt: 257.31 g/mol
InChI Key: DBMAKTHWTJUNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid involves innovative methodologies that allow for the creation of complex molecules. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide showcases the versatility of sulfonylimino derivatives in organic synthesis (Schleusner et al., 2004). Similarly, the acetic acid-mediated sulfonylation of allenylphosphine oxides offers a pathway towards bifunctionalized compounds, highlighting the compound's synthetic utility (Luo et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of related sulfonylamino acetic acids reveal intricate details about their crystalline forms. The crystal structure of a compound similar in structure, involving toluene-sulfonylamino acetic acid, elucidates the potential of these molecules to form supramolecular motifs through hydrogen bonding patterns (Mao-Lin Hu & D. He, 2007).

Chemical Reactions and Properties

The chemical reactivity of sulfonylamino acetic acids is demonstrated through various reactions, including the selective and orally active inhibitors for type IV collagenase, showcasing the biochemical utility of N-sulfonylamino acid derivatives (Tamura et al., 1998). Moreover, the catalytic hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols underlines the compound's versatility in synthesizing heterocyclic rings (Susanti et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's utility in various applications. While specific data on this compound is scarce, related research indicates the importance of structural characteristics in determining these properties.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with various reagents, and stability, are crucial for understanding the compound's potential applications. For instance, the stability and mechanism of degradation of sulfonylhydrazono acetic acids under different conditions reveal insights into the chemical robustness and reactivity patterns of these compounds (Pretzer & Repta, 1987).

Scientific Research Applications

Synthesis and Structural Applications

  • One-Pot Synthesis of Functionalized Pyridines : The compound has been used in synthesizing 2,4,6-trisubstituted pyridines, showcasing intermolecular Michael addition/lactamization and N- to O-sulfonyl migration processes (Stark et al., 2013).
  • Crystal Structure Studies : Its crystal structure, particularly in relation with 4,4'-bipyridine, provides insights into hydrogen-bond patterns and motifs, crucial for developing supramolecular motifs in crystals (Hu & He, 2007).

Agricultural Applications

  • Acetolactate Synthase-Inhibiting Herbicides : This class of compounds, which includes sulfonylamino-carbonyltriazolinones, is widely used for weed control. Understanding their mechanism of action, such as ALS enzyme interference, is vital for agriculture and environmental studies (Zhou et al., 2007).

Chemical Analysis and Environmental Studies

  • Determination of Sulfophenyl Carboxylic Acids in Groundwater : The compound's derivatives are analyzed in agricultural irrigation water samples, crucial for tracking biodegradation of pollutants (Jiménez-Díaz et al., 2008).

Synthesis of Other Chemical Compounds

  • Hydroamination Catalysis : The compound is utilized in the synthesis of (Z)-2-methylene-1-sulfonylindolin-3-ols, demonstrating its role in N-heterocyclic ring-forming strategies (Susanti et al., 2012).
  • Synthesis of Sulfonamide Drugs : Sulfonamides, including this compound, are synthesized and evaluated for antibacterial potential, highlighting their importance in pharmaceutical research (Hussain et al., 2022).

Mechanism of Action

Target of Action

It is classified as a sulfonamide , a group of compounds known to inhibit carbonic anhydrase enzymes in various organisms

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid . .

properties

IUPAC Name

2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-4-8(2)11(9(3)5-7)17(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMAKTHWTJUNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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